4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5-tetrahydro-3-benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-7-9-4-2-1-3-8(9)5-6-11-10/h1-4H,5-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIYVTGAOWHWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166756 | |
| Record name | 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15987-50-5 | |
| Record name | 1,3,4,5-Tetrahydro-2H-3-benzazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15987-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015987505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,5 Dihydro 1h Benzo D Azepin 2 3h One and Its Derivatives
Established Synthetic Routes to the 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one Scaffold
The construction of the benzazepinone (B8055114) framework is typically achieved through methods that can be broadly categorized as cyclization reactions and transition metal-catalyzed syntheses. These routes offer different advantages in terms of substrate scope, efficiency, and stereocontrol.
Cyclization reactions are fundamental to the synthesis of the benzazepinone core, involving the formation of the seven-membered ring from an acyclic precursor. These strategies include intramolecular condensations, tandem reaction sequences, and the cyclocondensation of specifically designed precursors.
Intramolecular condensation reactions represent a direct approach to forming the benzazepinone ring. These reactions typically involve a precursor molecule containing two reactive functional groups that can react with each other to form a new bond and close the ring. A notable example is the intramolecular aldol-type condensation. In this approach, a diketone or a related substrate is designed so that an enolate formed at one position can attack a carbonyl group elsewhere in the molecule, leading to the formation of a five- or six-membered ring, which is generally favored. youtube.com
A more advanced strategy involves the intramolecular cyclic condensation of tertiary enamides that contain a formyl group. organic-chemistry.org Under mild conditions using a Lewis acid catalyst such as boron tribromide (BBr₃) with an additive like phosphorus pentoxide (P₂O₅), these precursors can undergo highly efficient cyclization. organic-chemistry.org This method yields diverse 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives in very good yields, demonstrating scalability and tolerance for various functional groups. organic-chemistry.org The reaction proceeds through a cascade involving nucleophilic addition of the enamide to the aldehyde, followed by deprotonation and dehydration to form the seven-membered ring. organic-chemistry.org
The cyclocondensation of pre-functionalized anilines and amides is a common and versatile strategy for constructing the benzazepinone ring. This approach involves the reaction of a bifunctional precursor, where one part is an aniline or amide derivative and the other contains a group capable of reacting to close the ring. For example, the reactions of o-phenylenediamines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds are frequently employed for the synthesis of 1,5-benzodiazepines, a related class of compounds. mdpi.com Similar strategies can be adapted for benzazepinones by using appropriate amino-acid or amino-ester derivatives that can undergo intramolecular amidation or related cyclization reactions.
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, including medium-sized rings like benzazepinones. uva.es Catalysts based on palladium, gold, and rhodium enable novel reactivity patterns and provide access to these challenging structures with high efficiency and selectivity. nih.gov
One notable method is the gold-catalyzed regioselective hydroamidation of 2-(1-alkynyl)phenylacetamides. acs.org This reaction proceeds via a 7-endo-dig cyclization pathway, affording 3-benzazepinones in moderate to high yields. acs.org This methodology is effective for a wide range of alkyl and aryl substituents on the alkyne. acs.org Other transition metal-catalyzed approaches include rhodium-catalyzed C-C bond activation of aminocyclopropanes and reactions of cyclobutanol-substituted aryl azides to construct the benzazepinone core. nih.gov
A powerful strategy for the construction and diversification of the benzazepine scaffold is the Heck-Suzuki tandem reaction. acs.orgcup.edu.inugent.be This procedure allows for the efficient assembly of nitrogen-containing medium-sized rings. acs.org The reaction typically involves a propargylamide or propargylamine substrate containing an aryl bromide functionality. acs.orgkuleuven.be
The process begins with an intramolecular Heck reaction, where a palladium catalyst facilitates the cyclization of the propargylamide onto the aryl bromide. This forms a cyclic intermediate which can then be trapped by an organoboron reagent (such as a boronic acid) in a Suzuki coupling step. acs.org This tandem approach allows for the direct introduction of a substituent onto the newly formed benzazepine ring in a single pot. The reaction conditions, including the choice of palladium catalyst, base, and solvent system, are crucial for achieving high yields. kuleuven.be
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | K₃PO₄ | DMF | 110 | 13 |
| 2 | Pd(PPh₃)₄ | K₃PO₄ | DMF/water (3:1) | 110 | 31 |
| 3 | Pd(PPh₃)₂Cl₂ | K₂CO₃ | DMF/water (3:1) | 110 | 35 |
| 4 | Pd(PPh₃)₂Cl₂ | Cs₂CO₃ | DMF/water (3:1) | 110 | 49 |
| 5 | Pd(PPh₃)₂Cl₂ | K₃PO₄ | DMF/water (3:1) | 110 | 55 |
| 6 | Pd(PPh₃)₂Cl₂ | K₃PO₄ | DMF/water (4:1) | 110 | 51 (isolated) |
Transition Metal-Catalyzed Syntheses
Palladium-Catalyzed Cyclization Processes
Palladium-catalyzed reactions are powerful tools for the construction of cyclic systems, including the seven-membered ring of benzazepinones. The intramolecular Heck reaction, in particular, has been successfully utilized for the synthesis of the 2,3,4,5-tetrahydro-1H-3-benzazepine skeleton. thieme-connect.com This method involves the palladium-catalyzed cyclization of appropriately substituted precursors, such as iodinated benzene (B151609) derivatives alkylated with allyl halides, leading to the formation of the benzazepine ring in good yields, ranging from 75-92%. thieme-connect.com
The intramolecular Mizoroki-Heck reaction is a powerful carbon-carbon bond-forming process for constructing small and medium-sized carbocycles and heterocycles. chim.it Strategies have been developed to control the β-hydride elimination step, allowing for the generation of tertiary and quaternary stereocenters. chim.it The synthesis of fused heterocycles with a benzazepinone moiety has been achieved via an intramolecular Heck coupling reaction, which allows for the formation of the pyrrolo[2,3-c]azepinone core and Paullone derivatives.
While the intermolecular Heck reaction is typically limited to mono- or disubstituted alkenes, the intramolecular version can readily accommodate tri- and tetrasubstituted alkenes. libretexts.org This increased efficiency and improved regioselectivity and stereoselectivity make the intramolecular Heck reaction a valuable tool in the synthesis of complex cyclic molecules. libretexts.org
Reductive Pathways in Benzazepinone Synthesis
Reductive cyclization of nitro compounds serves as another important strategy for the synthesis of heterocyclic systems. A base-mediated reductive cyclization of a ketone tethered to a nitrobenzene moiety has been developed to access the hexahydro-2,6-methano-1-benzazocine ring system, a related bridged benzazepine structure. nih.govnih.gov This method involves a Diels-Alder reaction to create a 4-nitrophenylcyclohexanone precursor, which then undergoes reductive cyclization with yields of up to 87%. nih.govnih.gov
The catalytic reductive carbonylation of aromatic nitro compounds using carbon monoxide surrogates, such as formate esters, provides an efficient route to various nitrogen-containing heterocycles. unimi.it This method has been particularly successful in the synthesis of indoles from o-nitrostyrenes and can be applied to the synthesis of other heterocyclic systems. unimi.it Furthermore, electrochemically driven reductive cyclization of o-nitroanilines has been developed for the synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles, demonstrating the utility of electrochemical methods in promoting tandem reactions involving nitro reduction. rsc.org
An efficient strategy for the parallel solid-phase synthesis of 4,5-dihydro-1H-1,4-benzodiazepine-2,3-diones has been described, which involves the reductive alkylation of a resin-bound primary amine with substituted o-nitrobenzaldehydes. The subsequent reduction of the nitro group with tin(II) chloride leads to an in situ intramolecular cyclization to form the desired benzodiazepine (B76468) ring system. researchgate.net
Synthesis of Functionalized this compound Derivatives
Introduction of Halogen Substituents (e.g., Bromo-derivatives)
Amination and Alkylation Strategies
Alkylation and amination of the benzazepinone core are crucial for introducing diversity and modulating the biological activity of these compounds. The alkylation of 1,5-benzodiazepine-2,4-diones has been carried out under phase transfer catalysis conditions, with alkylation occurring exclusively at the nitrogen atoms in the 1 and 5 positions. researchgate.net This suggests that N-alkylation of this compound is a viable strategy.
A practical method for the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles involves the alkylation of the corresponding benzisoxazol-3(1H)-ones under basic conditions. nih.gov This highlights a general approach to N-alkylation that could be applicable to the benzazepinone system. The alkylation of 4-(2-oxopropylidene)-1,5-benzodiazepine-2-one has also been reported, demonstrating the reactivity of the nitrogen atoms in the benzodiazepine ring towards alkylating agents.
Synthesis of N-Substituted Benzazepinones
The synthesis of N-substituted benzazepinones is of significant interest due to the profound impact of the N-substituent on the pharmacological properties of the molecule. A variety of N-alkylated and N-arylated benzazepinone derivatives have been synthesized and their biological activities investigated. nih.gov For instance, a series of 4,5-dihydro-1H-2,4-benzodiazepine derivatives with various substituents on the nitrogen atoms have been prepared and shown to exert a depressive action on the central nervous system. nih.gov
The synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles from methyl 2-nitrobenzoates involves a key N-alkylation step, showcasing a versatile route to N-substituted heterocyclic compounds. nih.gov
Formation of Polycyclic Systems Incorporating the Benzazepinone Moiety
The fusion of the benzazepinone core with other heterocyclic rings leads to the formation of polycyclic systems with diverse and often enhanced biological activities. The synthesis of polycyclic uracil derivatives has been achieved through palladium-catalyzed Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions followed by a Brønsted acid-mediated cycloisomerization. nih.gov This methodology demonstrates a powerful approach to constructing complex polycyclic frameworks.
The synthesis of 1,3,5-triazepines and benzo[f] thieme-connect.comnih.govwikipedia.orgtriazepines has been reviewed, highlighting various synthetic approaches to these related seven-membered heterocyclic systems. mdpi.com These methods often involve the cyclization of appropriately substituted precursors to form the triazepine ring fused to a benzene ring.
Furthermore, the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives has been accomplished using an efficient heteropolyacid-catalyzed procedure, showcasing an alternative to metal-catalyzed cyclizations. nih.gov A facile and efficient synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives has been developed via the intramolecular C–N bond coupling and subsequent ring opening of azetidines, leading to the formation of the benzodiazepine ring. mdpi.com The condensation reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine leads to the formation of (E)-5-(methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, introducing a functional group that can be further modified. mdpi.com
Stereoselective Synthesis of Chiral Dihydrobenzazepinone Analogues
The creation of chiral dihydrobenzazepinone analogues with high enantiopurity is essential for exploring their therapeutic potential. Research has focused on two main strategies: the direct enantioselective synthesis of the saturated or partially saturated ring system and the stereocontrolled formation of an unsaturated intermediate that can be further modified.
Enantioselective Approaches to this compound Derivatives
Several catalytic asymmetric methods have been successfully employed to synthesize chiral benzazepinone-related structures, which are directly applicable to the synthesis of this compound derivatives. These methods typically involve the asymmetric reduction of a prochiral precursor or an asymmetric intramolecular cyclization.
One prominent approach is the asymmetric hydrogenation of unsaturated precursors. For the closely related 1,5-benzodiazepin-2-ones, palladium catalysts bearing chiral ligands have demonstrated high efficacy. For instance, a Pd/f-spiroPhos complex has been used for the asymmetric hydrogenation of 4-substituted 1,5-benzodiazepin-2-ones, achieving excellent enantioselectivities of up to 99% enantiomeric excess (ee) researchgate.net. This method provides a direct route to the chiral saturated seven-membered ring system.
Another powerful technique is the chiral Lewis base-catalyzed asymmetric hydrosilylation of imines embedded within the benzazepine framework. This has been accomplished for 4-substituted 1,5-benzodiazepin-2-ones, yielding products with high yields (up to 99%) and excellent enantioselectivities (up to 98% ee) nih.govnih.gov. The reaction proceeds via the reduction of an endocyclic C=N bond, establishing a stereocenter at the C4 position. The absolute configuration of the resulting products has been confirmed through X-ray crystallographic analysis nih.govnih.gov.
Furthermore, iridium-catalyzed asymmetric hydrogenation has been developed to access optically active 4-substituted 4,5-dihydro-1H-benzo[d]azepin-1-ones. This process involves a cascade reaction of asymmetric hydrogenation followed by oxidative fragmentation, affording the desired products with up to 91% ee nih.gov. While this method yields a regioisomer of the target compound (the 1-one instead of the 2-one), the underlying principle of asymmetric hydrogenation to create a chiral seven-membered ring is highly relevant.
Copper-catalyzed asymmetric intramolecular cyclization presents another viable strategy. This has been used to synthesize dibenzo[b,d]azepines with both central and axial chirality in high yields and excellent diastereo- and enantioselectivities (>20:1 d.r., up to 99% ee).
| Method | Catalyst/Ligand | Substrate Type | Yield (%) | Enantioselectivity (ee %) | Reference |
| Asymmetric Hydrogenation | Pd/f-spiroPhos | 4-substituted 1,5-benzodiazepin-2-ones | High | Up to 99% | researchgate.net |
| Asymmetric Hydrosilylation | Chiral Lewis Base | 4-substituted 1,5-benzodiazepin-2-ones | Up to 99% | Up to 98% | nih.govnih.gov |
| Asymmetric Hydrogenation | Iridium Catalyst | 6-substituted 5H-benzo[d]benzofuro[3,2-b]azepines | - | Up to 91% | nih.gov |
Control of Stereochemistry in Ring-Closing Metathesis
Ring-closing metathesis (RCM) is a powerful and versatile tool for the synthesis of unsaturated rings, including the seven-membered core of dihydrobenzazepinones researchgate.net. The stereochemical outcome of the RCM reaction, specifically the geometry (E/Z) of the newly formed double bond, is a crucial aspect that can be controlled by several factors, including the choice of catalyst, the substrate structure, and the reaction conditions.
In the context of synthesizing benzazepine scaffolds, RCM has been utilized to prepare 2,3-dihydro-[1H]-2-benzazepines from dienyl N-(2-nitrophenyl)sulfonamide precursors researchgate.net. While specific E/Z selectivity data for this particular transformation is not extensively detailed in broader literature, the general principles of stereocontrol in RCM are applicable.
Catalyst-Controlled Stereoselectivity: The nature of the ruthenium or molybdenum catalyst plays a pivotal role in determining the E/Z selectivity.
Ruthenium-based catalysts , such as Grubbs' first, second, and third-generation catalysts, are widely used. Generally, standard Grubbs-type catalysts tend to favor the formation of the more thermodynamically stable E-isomer, especially in the formation of medium to large rings. However, specialized ruthenium catalysts have been designed to favor the formation of Z-olefins.
Molybdenum- and Tungsten-based catalysts , particularly Schrock catalysts and their derivatives, have shown exceptional ability to deliver Z-isomers with high selectivity in macrocyclization, a principle that can be extended to the formation of medium-sized rings.
Substrate-Controlled Stereoselectivity: The structure of the diene precursor can create a conformational bias that favors the formation of one isomer over the other. In the synthesis of seven-membered rings, the inherent ring strain of the transition state leading to the cycloalkene can influence the stereochemical outcome. The metallacyclobutane intermediate, a key species in the catalytic cycle, will adopt a conformation that minimizes steric interactions, and this preference is translated to the geometry of the final product. For example, bulky substituents near the reacting double bonds can steer the cyclization towards a specific isomer.
The synthesis of a 2,3-dihydro-[1H]-2-benzazepine via RCM provides a foundational unsaturated scaffold researchgate.net. This intermediate can then be subjected to further transformations, such as stereoselective dihydroxylation or hydrogenation, to introduce additional chiral centers or to produce the saturated this compound structure. The geometry of the double bond in the RCM product directly influences the relative stereochemistry of the subsequent functionalization steps.
| Factor | Influence on Stereochemistry (E/Z Selectivity) | Example Catalyst/Condition |
| Catalyst Type | Ruthenium catalysts often favor the thermodynamic E-isomer. Molybdenum or specialized Ruthenium catalysts can provide high Z-selectivity. | Grubbs II (E-preference), Schrock Molybdenum Catalysts (Z-preference) |
| Substrate Bias | Steric hindrance in the diene precursor can favor a specific transition state, leading to either the E or Z product. | Bulky protecting groups or substituents on the dienyl chains. |
| Ring Strain | For medium-sized rings, the formation of the Z-isomer can be favored to minimize ring strain. | Formation of 7-membered rings. |
Chemical Reactivity and Transformations of the 4,5 Dihydro 1h Benzo D Azepin 2 3h One Core
Oxidative Modifications of the Azepinone Ring
The oxidative transformation of the 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one core can be directed at either the nitrogen atom or the carbonyl group within the seven-membered ring. While direct oxidation of the azepinone ring of this specific compound is not extensively documented, analogous reactions on similar cyclic ketones and lactams provide insight into potential transformations.
One such transformation is the Baeyer-Villiger oxidation, which converts a ketone into an ester or a cyclic ketone into a lactone by treatment with a peroxyacid or peroxide. wikipedia.orgorganic-chemistry.orgnih.govsigmaaldrich.com In the context of the azepinone ring, this reaction could theoretically lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming a cyclic imidate derivative. The regioselectivity of this reaction is typically governed by the migratory aptitude of the adjacent carbon atoms. organic-chemistry.org
Another potential oxidative modification involves the functionalization of the carbonyl group. For instance, the related compound 3,4-dihydro-1H-benzo[b]azepin-2,5-dione has been shown to undergo a condensation reaction with O-methylhydroxylamine in the presence of pyridine (B92270) to yield (E)-5-(methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. mdpi.com This reaction, while not a direct oxidation, demonstrates the reactivity of the carbonyl group towards nucleophilic attack and subsequent derivatization.
Table 1: Examples of Oxidative Modifications on Related Structures
| Starting Material | Reagent(s) | Product | Reaction Type |
| Cyclic Ketone | Peroxyacid (e.g., m-CPBA) | Lactone | Baeyer-Villiger Oxidation wikipedia.orgorganic-chemistry.org |
| 3,4-Dihydro-1H-benzo[b]azepin-2,5-dione | O-Methylhydroxylamine, Pyridine | (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one | Condensation mdpi.com |
Reductive Transformations of the Carbonyl and Imine Functionalities
The carbonyl group of the lactam and the imine functionality (in its tautomeric form) are susceptible to reduction, offering pathways to various saturated and partially saturated benzo[d]azepine derivatives.
A significant reductive transformation is the complete reduction of the amide carbonyl group to a methylene (B1212753) group, thereby converting the benzolactam to a cyclic amine. For instance, N-alkylated 1,3,4,5-tetrahydrobenzo[d]azepin-2-one derivatives can be reduced to the corresponding 2,3,4,5-tetrahydro-1H-benzo[d]azepines using strong reducing agents like lithium aluminum hydride (LAH).
More recently, an alkoxide-catalyzed hydrosilylation method has been developed for the reduction of benzolactams to isoindoles. This reaction, utilizing a catalyst such as potassium tert-butoxide (t-BuOK) and a reductant like diphenylsilane (B1312307) (Ph2SiH2), effectively reduces the carbonyl group. This method has been shown to be tolerant of various functional groups on the benzene (B151609) ring.
Furthermore, reductive amination strategies can be employed on related benzazepine precursors to introduce amino functionalities. For example, the synthesis of 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepines has been achieved through the reductive amination of the corresponding 1H-benzo[b]azepin-5-ones. acs.org A tandem ozonolysis-reductive amination procedure has also been investigated for the synthesis of bridged benzazepine structures. researchgate.net
Table 2: Reductive Transformations of Benzolactam Cores
| Starting Material | Reagent(s) | Product | Reaction Type |
| N-Alkylated 1,3,4,5-tetrahydrobenzo[d]azepin-2-one | Lithium Aluminum Hydride (LAH) | N-Alkylated 2,3,4,5-tetrahydro-1H-benzo[d]azepine | Carbonyl Reduction |
| Benzolactam | t-BuOK, Ph2SiH2 | Isoindole | Hydrosilylation |
| 1H-Benzo[b]azepin-5-one | Amine, Reducing Agent | 5-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine | Reductive Amination acs.org |
Electrophilic and Nucleophilic Substitution Reactions on the Benzene Ring and Nitrogen Atoms
The this compound core possesses two main sites for substitution reactions: the aromatic benzene ring, which is susceptible to electrophilic attack, and the nitrogen atom of the lactam, which can act as a nucleophile.
Nucleophilic Substitution at the Nitrogen Atom:
The nitrogen atom of the lactam can undergo nucleophilic substitution reactions such as alkylation and acylation. The regioselectivity of these reactions can be controlled by the choice of reagents and reaction conditions. For example, the selective alkylation at the N-3 position of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one can be achieved by treatment with n-butyllithium (n-BuLi) followed by the addition of an alkyl halide.
Electrophilic Substitution on the Benzene Ring:
The benzene ring of the benzo[d]azepinone system can undergo electrophilic aromatic substitution reactions. The amide group is generally considered a deactivating, ortho-, para-directing group due to the competing effects of resonance donation from the nitrogen lone pair and inductive withdrawal by the carbonyl group. msu.edulibretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. nih.govbyjus.com
While specific examples for the target molecule are not abundant, studies on the related 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-ones have shown that direct nitration of a 7-bromo-5-acyl-substituted derivative leads to the introduction of a nitro group at the 8- or 9-position. researchgate.net This suggests that the benzene ring of this compound would also be amenable to such transformations, with the position of substitution being influenced by the existing substituents. Friedel-Crafts reactions, such as acylation and alkylation, are also plausible transformations to introduce carbon substituents onto the aromatic ring, typically requiring a Lewis acid catalyst. lookchem.comresearchgate.netresearchgate.net
Table 3: Substitution Reactions on Benzolactam and Related Scaffolds
| Reaction Type | Reagent(s) | Position of Substitution | Example Substrate |
| N-Alkylation | n-BuLi, Alkyl Halide | N-3 | 1,3,4,5-Tetrahydrobenzo[d]azepin-2-one |
| Nitration | HNO3, H2SO4 | Aromatic Ring (e.g., C-8, C-9) | 7-Bromo-5-acyl-2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-one researchgate.net |
| Halogenation | Br2, FeBr3 | Aromatic Ring | Benzene (general principle) byjus.com |
| Friedel-Crafts Acylation | Acyl Chloride, AlCl3 | Aromatic Ring | Benzene (general principle) nih.gov |
Annulation Reactions Leading to Fused Heterocyclic Systems
The this compound core is a valuable building block for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing scaffold, can be used to construct a variety of polycyclic structures.
A common strategy involves the condensation of the benzolactam with bifunctional reagents. For instance, the synthesis of pyrimidine-fused benzodiazepines has been achieved through an electrophilic cyclization reaction of an aminopyrimidine with a carbonyl compound. nih.gov This approach highlights the potential for the benzo[d]azepinone core to react with suitable partners to form fused pyrimidine (B1678525) rings. Similarly, the synthesis of pyrimidine-incorporated 1,5-benzodiazepine analogues has been reported via a one-pot domino approach starting from a nitrile-derived amidoxime (B1450833) of the benzodiazepine (B76468). ias.ac.in
Furthermore, intramolecular condensation reactions can lead to the formation of fused systems. A new strategy for constructing 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one heterocyclic rings has been reported based on the intramolecular condensation between a tertiary enamide and an aldehyde. researchgate.netorganic-chemistry.orgnih.gov This type of cyclization could be adapted to the benzo[d]azepinone system to create novel fused structures.
Table 4: Examples of Annulation Reactions on Related Benzodiazepine Scaffolds
| Fused Heterocycle | Synthetic Strategy | Starting Material Analogue |
| Pyrimidine-fused Benzodiazepine | Electrophilic cyclization with an aminopyrimidine | Benzodiazepine nih.gov |
| Pyrimidine-fused Benzodiazepine | Domino reaction from a nitrile-derived amidoxime | 1,5-Benzodiazepine ias.ac.in |
| Dihydro-azepino[2,1-a]isoindol-5-ones | Intramolecular condensation of a tertiary enamide and aldehyde | Enamide-aldehyde precursor researchgate.netnih.gov |
Structure Activity Relationship Sar Studies and Molecular Design Considerations
Conformational Analysis and Isomeric Effects on Biological Activity
The spatial arrangement of a molecule, including its conformation and the specific positioning of its fused rings, plays a pivotal role in determining how it interacts with biological targets. Stereochemistry and isomerism are critical factors that can dramatically alter the pharmacological profile of a compound. mdpi.com
The specific geometry imposed by the ring fusion position directly influences how a ligand fits into the binding pocket of a receptor. Metabotropic glutamate receptors (mGluRs), a family of G-protein-coupled receptors, are key targets in the central nervous system for treating a variety of neuropsychiatric disorders. nih.gov The subtle modulation of glutamatergic neurotransmission by ligands acting on these receptors is highly dependent on the precise three-dimensional shape of the molecule. nih.gov The benzo[d]azepine scaffold, with its specific angular and spatial arrangement, presents a unique topology for interaction with the complex binding sites of receptors like mGluRs. The orientation of the fused benzene (B151609) ring and the conformation of the seven-membered azepinone ring dictate the presentation of key pharmacophoric features to the receptor, affecting binding affinity and functional activity.
The seven-membered ring of the 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one scaffold is not planar and can adopt various conformations, such as a chair or boat form. This conformational flexibility is a key aspect of its interaction with biological targets. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the receptor's binding site is crucial for potent activity.
Studies on the closely related 1,3-dihydro-2H-benzo[d]azepin-2-ones have shown them to be potent and ligand-efficient inhibitors of the BET (Bromodomain and Extra-Terminal) family of proteins. nih.govebi.ac.uk In this context, the benzo[d]azepin-2-one core acts as an acetyl-lysine mimetic, fitting into the binding pocket of the bromodomains. nih.gov The success of this interaction relies on the precise three-dimensional arrangement of the scaffold, which allows for optimal placement of key interacting groups. Bivalent inhibitors have been designed by linking two benzo[d]azepin-2-one units, demonstrating that the scaffold's geometry is amenable to creating molecules that can simultaneously engage two separate binding domains, leading to exceptionally high potency. nih.gov
Influence of Substituents on the this compound Scaffold
Modifying the core scaffold by adding various substituents is a fundamental strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound. The position, size, and electronic nature of these substituents can significantly impact binding affinity, selectivity, and metabolic stability.
The this compound scaffold has two nitrogen atoms (at positions 1 and 3, depending on the specific core being discussed in related structures) that can be substituted. Structure-activity relationship studies on analogous heterocyclic systems, such as 1,5-dihydro-2H-benzo[b] researchgate.netresearchgate.netdiazepine-2,4(3H)-diones, provide valuable insights. In these series, modifications to substituents on the urea portion of the molecule were explored. dundee.ac.uk For example, replacing a 4-methylphenyl group with a 4-methoxyphenyl group resulted in no significant change in potency but offered a slight improvement in solubility. dundee.ac.uknih.gov However, changing the substituent to a 4-fluorophenyl group led to a tenfold decrease in potency against the target parasite. dundee.ac.uknih.gov
In a different series of 1,5-dihydrobenzo[e] researchgate.netresearchgate.netoxazepin-2(3H)-ones, SAR studies indicated that an isopropyl group was the optimal substituent at the N-1 position, providing the highest activity. mdpi.com Other aliphatic groups were also found to be well-tolerated at this position. mdpi.com These findings underscore the importance of the size and nature of the substituent at the nitrogen atom for achieving desired biological activity.
Table 1: Effect of N-1 Substitution on Biological Activity in Analogous Scaffolds
| Scaffold | N-1 Substituent | Relative Activity | Source |
| 1,5-Dihydrobenzo[e] researchgate.netresearchgate.netoxazepin-2(3H)-one | Isopropyl | Optimal | mdpi.com |
| 1,5-Dihydrobenzo[e] researchgate.netresearchgate.netoxazepin-2(3H)-one | Other Aliphatic Groups | Tolerated | mdpi.com |
| 1,5-Dihydro-2H-benzo[b] researchgate.netresearchgate.netdiazepine-2,4(3H)-dione | 4-Methylphenyl | High | dundee.ac.uknih.gov |
| 1,5-Dihydro-2H-benzo[b] researchgate.netresearchgate.netdiazepine-2,4(3H)-dione | 4-Methoxyphenyl | High | dundee.ac.uknih.gov |
| 1,5-Dihydro-2H-benzo[b] researchgate.netresearchgate.netdiazepine-2,4(3H)-dione | 4-Fluorophenyl | Low | dundee.ac.uknih.gov |
The fused benzene ring of the benzo[d]azepinone scaffold provides another key site for modification to modulate activity and selectivity. In the development of bivalent BET inhibitors based on the 1,3-dihydro-2H-benzo[d]azepin-2-one core, the attachment point for the linker on the benzene ring (specifically, the C7 position) was a critical consideration for achieving simultaneous binding to both bromodomains (BD1 and BD2) of a BET protein. nih.gov
In studies of 4,5-dihydro-1-phenyl-1H-2,4-benzodiazepines as antiarrhythmic agents, substituents on the fused aromatic ring were found to have little influence on activity. nih.gov However, in other chemical series, modifications to this ring are often crucial. For example, in a series of 1,5-dihydrobenzo[e] researchgate.netresearchgate.netoxazepin-2(3H)-ones, substitution at the 8-position of the benzene ring was explored. mdpi.com It was found that substitution with an aryl group was necessary for activity, with sulphonamide and carbamate groups demonstrating the highest potencies. mdpi.com The addition of a small para-substituent (such as F, Me, or OMe) on this aryl group could be incorporated with little effect on the compound's activity. mdpi.com
Table 2: Influence of Benzene Ring Substitution in Analogous Scaffolds
| Scaffold | Position of Substitution | Substituent Type | Impact on Activity | Source |
| 1,3-Dihydro-2H-benzo[d]azepin-2-one | C7 | Linker for Bivalent Inhibitor | Critical for dual binding | nih.gov |
| 4,5-Dihydro-1-phenyl-1H-2,4-benzodiazepine | Aromatic Ring | Various | Little influence | nih.gov |
| 1,5-Dihydrobenzo[e] researchgate.netresearchgate.netoxazepin-2(3H)-one | Position 8 | Aryl group with meta-sulphonamide | High potency | mdpi.com |
| 1,5-Dihydrobenzo[e] researchgate.netresearchgate.netoxazepin-2(3H)-one | Position 8 | Aryl group with meta-carbamate | High potency | mdpi.com |
Role of the Carbonyl Group in Biological Efficacy
The carbonyl group at the 2-position of the this compound core, which defines the molecule as a lactam, is a critical feature for its biological efficacy. This functional group is ubiquitous in both biological molecules and drug structures, often playing a pivotal role in molecular interactions and structural integrity mdpi.com. The reactivity and interaction capabilities of the carbonyl group are central to the compound's mechanism of action.
The oxygen atom of the carbonyl group, with its partial negative charge, acts as a hydrogen bond acceptor. This ability to form hydrogen bonds is crucial for the interaction of the molecule with biological targets such as enzymes and receptors mdpi.com. For instance, in related heterocyclic structures, the carbonyl oxygen has been shown to form key hydrogen bond interactions with the backbone of amino acid residues (e.g., asparagine, cysteine) within a protein's binding site. This interaction serves to anchor the ligand in the correct orientation for optimal activity mdpi.com. The specific geometry of the carbonyl group, with its sp2 hybridized carbon, also contributes to the planar arrangement of substituents, which can be essential for fitting into a receptor's binding pocket mdpi.com.
Scaffold Optimization and Bioisosteric Replacements
Scaffold optimization is a key strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For the this compound scaffold, optimization efforts have focused on derivatization and bioisosteric replacements to explore new chemical space and target specific biological pathways. Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a rational approach to modulate the activity and properties of a molecule mdpi.comsigmaaldrich.com.
Derivatization Towards Specific Receptor Ligands (e.g., Sigma Receptors)
Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are recognized as important targets for the development of therapeutics for a range of central nervous system (CNS) disorders and cancer nih.govnih.gov. While direct derivatization of the this compound scaffold specifically for sigma receptor affinity is not extensively documented, related benzazepine and benzimidazolone structures have shown promise, suggesting the potential of this scaffold.
For example, certain 3-benzazepine-1-ols have demonstrated cross-reactivity with σ₁ receptors nih.gov. Furthermore, a structurally related compound, 1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), has been identified as a highly selective σ₂ receptor ligand with antinociceptive effects nih.gov. The benzo[d]imidazol-2(3H)-one core of CM398 shares the bicyclic lactam feature with the benzazepinone (B8055114) scaffold. This suggests that appending appropriate side chains, particularly basic amine moieties connected by an alkyl linker, to the nitrogen atom of the benzazepinone ring could be a viable strategy for targeting sigma receptors. The typical pharmacophore for many sigma receptor ligands includes a basic nitrogen atom and two hydrophobic regions, a model that can be accommodated by the benzazepinone scaffold nih.gov.
Exploration of Tricyclic and Spiro-Fused Benzazepinone Analogues
To enhance structural rigidity, explore three-dimensional chemical space, and improve pharmacological properties, researchers have investigated the fusion of additional rings onto the benzazepinone core, leading to tricyclic and spiro-fused analogues.
Tricyclic Analogues: The synthesis of tricyclic systems incorporating the benzazepine framework has been an area of active research. Fusing a third ring can lock the conformation of the flexible seven-membered ring, potentially increasing affinity and selectivity for a specific biological target. An example includes the development of 1,4-benzodiazepine (B1214927) N-nitrosoamidines as intermediates for preparing tricyclic derivatives like triazolobenzodiazepines mdpi.com. Another approach involves creating 1,9-alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines, which have shown affinity for α2-adrenoceptors and 5-HT1A receptors nih.gov. The synthesis of indolobenzazepines, such as 7,8-dihydroindolo[2,3-d]benzazepin-6(5H)-one, represents another strategy to generate complex tricyclic structures with potential anticancer activity.
Spiro-Fused Analogues: The introduction of a spirocyclic moiety is a powerful strategy in drug design to increase molecular complexity and rigidity, which can lead to improved potency and selectivity. Several studies have focused on the synthesis and evaluation of spiro-fused benzazepinones. A notable series of novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives has been designed and synthesized as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair with implications for cancer therapy.
One of the lead compounds from this research, R8e, demonstrated significant anti-proliferative activity against the A549 lung cancer cell line and potent PARP-1 enzyme inhibition, superior to the reference drug rucaparib. The spiro-cyclohexane moiety at the 1-position of the benzazepinone core appears to be a key structural feature for this activity. Further exploration led to the discovery of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives, with compound 11b showing strong inhibitory activity against the A549 cell line and high selectivity for PARP-1 over PARP-2.
Below is a table summarizing the biological activity of selected spiro-fused benzazepinone analogues.
| Compound | Target | Activity | Cell Line | Source |
| R8e | PARP-1 | IC₅₀ = 2.01 µM | A549 (Lung Cancer) | |
| 11b | PARP-1 | IC₅₀ = 1.95 µM | A549 (Lung Cancer) |
These findings underscore the therapeutic potential of spiro-fused benzazepinone scaffolds and highlight them as promising candidates for the development of novel anticancer agents.
Pharmacological Spectrum and Biological Targets of Benzazepinone Scaffolds with Implications for 4,5 Dihydro 1h Benzo D Azepin 2 3h One
Central Nervous System (CNS) Activities
Derivatives of the benzazepinone (B8055114) and related benzodiazepine (B76468) scaffolds are well-known for their significant effects on the central nervous system. These compounds interact with various receptors and neuronal systems to exert a range of activities, including anxiolytic, anticonvulsant, and antidepressant effects.
Benzodiazepines are widely recognized for their anxiolytic properties, which are primarily mediated through the enhancement of γ-aminobutyric acid (GABA) neurotransmission. GABA is the main inhibitory neurotransmitter in the brain, and its action is crucial for reducing neuronal excitability. Benzodiazepines bind to a specific site on the GABA-A receptor, a ligand-gated ion channel, which potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This enhanced inhibitory signaling results in a calming effect, which is beneficial in the treatment of anxiety disorders.
The anxiolytic effects of benzodiazepine-like drugs are thought to be mediated by specific subtypes of the GABA-A receptor, particularly those containing α2- and α3-subunits. nih.gov Compounds that selectively target these subunits are of interest for developing anxiolytics with fewer sedative side effects, which are associated with the α1-subunit. nih.gov While direct studies on 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one are limited, its structural similarity to benzodiazepines suggests a potential for similar modulatory effects on the GABAergic system.
| GABA-A Receptor Subtype | Associated Pharmacological Effect | Reference |
|---|---|---|
| α1-containing receptors | Sedative, anterograde amnestic, and some anticonvulsant actions | nih.gov |
| α2-containing receptors | Anxiolytic-like and myorelaxant actions | nih.gov |
| α3-containing receptors | Myorelaxant action | nih.gov |
| α5-containing receptors | Myorelaxant action and development of tolerance to sedative effects | nih.gov |
A significant number of 1,4-benzodiazepine (B1214927) derivatives have demonstrated potent anticonvulsant activity in various preclinical models. nih.govkarger.comnih.gov This activity is also linked to their ability to enhance GABAergic inhibition, which helps to control neuronal hyperexcitability that can lead to seizures. karger.com Studies on amygdaloid-kindled seizures in rats have shown that various 1,4-benzodiazepines can effectively suppress both the seizure stage and the afterdischarge duration. nih.govkarger.com
The anticonvulsant potency of these derivatives is influenced by their chemical structure. For instance, the presence of a nitro group at position 7 and a hydrogen or methyl group at position 1 has been associated with more potent antiepileptic activity. nih.govkarger.com Furthermore, an oxygen group at position 2 is also considered important for high activity. karger.com A study on DBA/2 mice, which are genetically susceptible to sound-induced seizures, revealed a range of anticonvulsant potencies among different 1,4-benzodiazepine derivatives, with alprazolam and clonazepam being among the most potent. nih.gov Given that this compound possesses a lactam function (an oxygen at position 2), it aligns with some of the structural features identified for anticonvulsant activity within this class of compounds.
While benzodiazepines are primarily known for their anxiolytic and anticonvulsant effects, some analogues have also been investigated for their potential antidepressant properties. nih.gov The pathophysiology of depression is complex and involves the GABAergic system, with some studies suggesting that patients with depression may have reduced GABA levels or GABA receptor function. nih.gov Therefore, compounds that positively modulate the GABAergic system could have antidepressant effects. nih.gov
In preclinical studies using mouse models of depression, such as the forced swim test and tail suspension test, certain synthesized benzodiazepine derivatives have been shown to reduce immobility time, an indicator of antidepressant activity. nih.gov This effect is thought to be mediated, at least in part, by the enhancement of GABA levels in the brain. nih.gov While selective serotonin (B10506) reuptake inhibitors (SSRIs) are a mainstay of depression treatment, tamu.edubuzzrx.com the exploration of compounds with different mechanisms, such as those acting on the GABAergic system, is an active area of research. Combining antidepressants with benzodiazepines has been shown to be more effective in the early phase of treatment for major depression. nih.gov
Benzodiazepines can also exert neuromodulatory effects beyond the GABAergic system, including interactions with the cholinergic system. Acetylcholine (B1216132) (ACh) is a key neurotransmitter involved in various cognitive functions. Studies have shown that systemically administered benzodiazepine-site agonists like midazolam and eszopiclone (B1671324) can decrease ACh release in the amygdala, a brain region crucial for processing emotions. nih.gov
The benzazepine scaffold is a key component of compounds that act as dopamine (B1211576) receptor antagonists. Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for antipsychotic drugs. drugbank.com While D2 receptor antagonism is a common mechanism for many antipsychotics, it is also associated with significant side effects. drugbank.com
There is growing interest in developing selective D3 receptor antagonists, as the D3 receptor has a more restricted expression in the brain, primarily in areas associated with cognition and emotion. nih.govnih.gov It is hypothesized that selective D3 antagonists may offer therapeutic benefits for conditions like schizophrenia and substance use disorders with a more favorable side-effect profile. nih.govnih.gov A number of tetrahydro-1H-3-benzazepine derivatives have been identified as potent and selective D3 receptor antagonists. nih.gov The structural relationship of this compound to this class of compounds suggests that it could potentially interact with dopamine receptors, although specific studies are needed to confirm this.
| Pharmacological Activity | Primary Biological Target/Mechanism | Implication for this compound |
|---|---|---|
| Anxiolytic | Positive allosteric modulation of GABA-A receptors | Potential for anxiolytic effects due to structural similarity to benzodiazepines. |
| Anticonvulsant | Enhancement of GABAergic inhibition | Possible anticonvulsant properties based on the benzazepinone core structure. |
| Antidepressant-like | Modulation of the GABAergic system | Potential for antidepressant activity. |
| Neuromodulation | Interaction with cholinergic systems | Potential to modulate acetylcholine signaling. |
| Dopamine Receptor Antagonism | Antagonism at D2 and D3 dopamine receptors | Possible interaction with dopamine pathways. |
Anti-Infective and Antineoplastic Investigations
In addition to their CNS activities, benzodiazepine and benzazepinone scaffolds have been explored for their potential as anti-infective and anticancer agents.
A number of novel 1,5-benzodiazepine derivatives have been designed and synthesized, showing considerable in vitro antimicrobial activity against various strains of fungi and bacteria, including Cryptococcus neoformans, Candida albicans, Escherichia coli, and Staphylococcus aureus. nih.govrsc.orgresearchgate.net Some of these compounds exhibited potent antifungal activity, in some cases being significantly more potent than reference drugs. nih.govrsc.org The antimicrobial activity appears to be influenced by the substituents on the benzodiazepine core. nih.govrsc.org Peptidomimetic compounds based on a benzodiazepine scaffold have also been developed, mimicking the properties of cationic antimicrobial peptides and showing activity against S. aureus and E. coli. nih.gov
The benzodiazepine scaffold has also emerged as a promising pharmacophore in the development of novel anticancer agents. researchgate.netresearchgate.netaacrjournals.orgnih.gov Various derivatives have demonstrated antiproliferative properties against a range of tumor cell lines. researchgate.net Some of these compounds are believed to exert their anticancer effects by inhibiting tubulin polymerization, which disrupts microtubule assembly and leads to mitotic failure in cancer cells. aacrjournals.org Dimeric benzodiazepines have also been synthesized and have shown cytotoxic activity against lung and epidermoid carcinoma cell lines, with some compounds exhibiting a cytotoxic effect independent of the p53 protein status, which is significant for overcoming certain types of drug resistance in cancer. nih.gov
| Activity | Investigated Pathogens/Cell Lines | Key Findings | Reference |
|---|---|---|---|
| Antifungal | Cryptococcus neoformans, Candida albicans | Some 1,5-benzodiazepine derivatives showed excellent antifungal activity, surpassing reference drugs. | nih.govrsc.org |
| Antibacterial | Escherichia coli, Staphylococcus aureus | Derivatives exhibited equipotent antibacterial activity compared to reference drugs against E. coli and S. aureus. | nih.govrsc.org |
| Antineoplastic | Various tumor cell lines (e.g., lung, colon, melanoma) | Novel 1,4-benzodiazepine derivatives showed antiproliferative activities in the micromolar range. Some act by inhibiting tubulin polymerization. | researchgate.netaacrjournals.org |
| Antineoplastic | Lung and epidermoid carcinoma cell lines | Dimeric benzodiazepines demonstrated promising cytotoxic activity, independent of p53 status. | nih.gov |
Anti-HIV Activity and Viral Replication Pathways
Derivatives of the broader benzazepinone family have demonstrated notable activity against the Human Immunodeficiency Virus (HIV). Research has primarily focused on their role as inhibitors of key viral enzymes essential for replication. For instance, certain dibenzo[b,e] nih.govacs.orgdiazepinone derivatives have been identified as inhibitors of HIV protease. nih.gov This enzyme is crucial for the maturation of newly formed virus particles, and its inhibition renders the virions non-infectious.
Furthermore, pyrrolobenzoxazepinone and dipyridodiazepinone derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govacs.org These compounds bind to a site on the reverse transcriptase enzyme, distinct from the active site, inducing a conformational change that inhibits its function. This action prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV life cycle. acs.org Studies have shown that some of these derivatives are effective against both wild-type and mutant strains of HIV that have developed resistance to other NNRTIs. nih.govacs.org
While these findings highlight the potential of the broader benzazepinone scaffold in anti-HIV drug discovery, specific research on the anti-HIV activity of this compound itself is not extensively documented in the currently available literature. The existing data on related structures, however, provide a strong rationale for the synthesis and evaluation of this compound derivatives as potential anti-HIV agents.
Antitumor Properties in Cancer Cell Lines
The benzazepinone scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives have exhibited significant cytotoxic activity against a range of human cancer cell lines. For example, novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives, which share a structural relationship with the focus compound, have been identified as PARP-1 inhibitors. wikipedia.org One such derivative demonstrated potent anti-proliferative activity against the A549 lung cancer cell line with an IC50 value of 2.01 μM. wikipedia.org The mechanism of action for these compounds involves arresting the cell cycle in the S phase and inducing apoptosis. wikipedia.org
Other related heterocyclic structures, such as benzoxazepine derivatives, have shown cytotoxicity against leukemia (K-562) and breast (T-47D) cancer cell lines. nih.gov These compounds were found to induce apoptosis through the activation of caspase-3 and Bax, and the downregulation of Bcl2. nih.gov Similarly, 1,5-benzothiazepine (B1259763) derivatives have demonstrated potent cytotoxic activity against the Hep G-2 liver cancer cell line, with one derivative showing an IC50 of 3.29 ± 0.15 µM. acs.org
While these studies on related scaffolds are encouraging, direct research on the antitumor properties of this compound is limited in the available scientific literature. The potent activities observed in closely related structures, however, strongly suggest that derivatives of this compound warrant investigation as potential antitumor agents.
Antimicrobial Screening of Benzazepinone Derivatives
Derivatives of benzazepinone-related scaffolds have been evaluated for their antimicrobial properties, demonstrating activity against a spectrum of bacteria and fungi. For instance, novel benzoxazepine derivatives have been synthesized and screened against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov Certain compounds containing electron-withdrawing groups exhibited significant antibacterial activity. nih.gov
In the realm of antifungal research, various heterocyclic scaffolds related to benzazepinones have been investigated. For example, gepinacin, which has a distinct but related heterocyclic structure, is a glycosylphosphatidylinositol anchor biosynthesis inhibitor with broad-spectrum antifungal activity. nih.gov
It is important to note that while the broader class of benzazepinone-related compounds has shown promise, specific studies detailing the antimicrobial activity of this compound are not prevalent in the current body of scientific literature. The findings for analogous structures, however, provide a foundation for the future exploration of this compound derivatives as potential antimicrobial agents.
Anti-Inflammatory and Analgesic Efficacy
The benzazepinone scaffold has been explored for its potential anti-inflammatory and analgesic properties. Studies on related benzoxazepine derivatives have indicated anti-inflammatory activity through the modulation of pro-inflammatory cytokines. Specifically, certain synthesized benzoxazepine derivatives were found to affect the release of interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in cancer cell lines, suggesting a potential role in mitigating inflammation. nih.gov Another study on pyrrolinone-fused benzoazepine alkaloids, isolated from a natural source, identified a compound with potent anti-inflammatory activity. nih.gov
In terms of analgesic effects, research on 1,4-benzodiazepine-2-one derivatives has demonstrated significant pain-relieving properties in various animal models of pain. acs.org One derivative, in particular, exhibited a pronounced analgesic effect in models of thermal, chemical, somatic, and visceral pain. acs.org The mechanism of action for this compound is suggested to be related to bradykinin (B550075) antagonism. acs.org
While these findings for structurally related compounds are promising, direct evidence for the anti-inflammatory and analgesic efficacy of this compound is not extensively reported in the available scientific literature. The demonstrated activities of the broader benzazepinone and benzodiazepine classes suggest that derivatives of this compound could be valuable candidates for future investigation in the search for new anti-inflammatory and analgesic drugs.
Emerging Therapeutic Applications
Beyond the classical pharmacological activities, the benzazepinone scaffold is being investigated for novel therapeutic applications, including epigenetic modulation and cardiovascular effects.
Epigenetic Modulation (e.g., Histone Demethylase Inhibition via derivatives)
A significant emerging application for derivatives of this compound is in the field of epigenetics. Specifically, 1,3-dihydro-2H-benzo[d]azepin-2-ones have been identified as potent and ligand-efficient pan-BET bromodomain inhibitors. wikipedia.org BET bromodomains are "readers" of epigenetic marks, specifically acetylated lysine (B10760008) residues on histone tails. By inhibiting these proteins, benzazepinone derivatives can modulate gene expression, which has therapeutic implications in oncology and inflammation. wikipedia.org Researchers have extended this benzazepinone template to develop bivalent inhibitors that can simultaneously bind to both bromodomains (BD1 and BD2) of a BET protein, leading to exceptionally potent inhibition. wikipedia.org
Spasmolytic and Hemodynamic Activities
The benzazepinone scaffold has been a fruitful area of research for cardiovascular therapeutics, with a particular focus on their hemodynamic effects. A number of 1-benzazepin-2-one derivatives have been developed as potent calcium channel blockers. nih.govnih.gov These compounds competitively displace radiolabeled diltiazem, a well-known calcium channel blocker, and exhibit potent and long-acting antihypertensive activity. nih.gov Their mechanism of action involves the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. nih.govnih.gov Structure-activity relationship studies have identified specific substitutions on the benzazepinone ring that enhance vasorelaxant and antihypertensive effects. nih.gov
Furthermore, hybrid compounds incorporating the benzazepinone moiety have been synthesized and shown to possess negative chronotropic (heart rate-lowering) and inotropic (contractility-reducing) activities. nih.gov The cardiovascular effects of some of these derivatives are attributed to selective beta1-non-competitive antagonism. nih.gov
Regarding spasmolytic activity, which refers to the relaxation of smooth muscle, the vasodilatory effects of benzazepinone-based calcium channel blockers on vascular smooth muscle are well-documented. nih.gov While the term "spasmolytic" can also apply to the relaxation of other smooth muscles (e.g., in the gastrointestinal or respiratory tract), the primary focus of the available research on benzazepinone derivatives has been on their cardiovascular and hemodynamic properties.
Mechanistic Investigations and Molecular Interactions of Dihydrobenzazepinones
Receptor Binding Studies and Affinities
The interaction of dihydrobenzazepinone derivatives with a range of receptor systems has been a subject of significant research. These studies are crucial in defining the selectivity and potency of these compounds, which in turn dictates their potential therapeutic applications. The following subsections detail the binding affinities of these compounds for several key receptor families.
While direct binding data for 4,5-dihydro-1H-benzo[d]azepin-2(3h)-one at benzodiazepine (B76468) receptors is not extensively documented in publicly available literature, the broader class of benzodiazepines and related diazepine structures are well-known for their interaction with the GABA-A receptor. nih.gov Benzodiazepines typically bind to a specific allosteric site on the GABA-A receptor, a ligand-gated ion channel, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). youtube.comyoutube.com This potentiation of GABAergic inhibition is the primary mechanism behind the anxiolytic, sedative, and anticonvulsant properties of this drug class. mdpi.com
Studies on various diazepine derivatives have demonstrated a range of affinities for different GABA-A receptor subtypes. For instance, a series of tetrahydro-1H-1,4-diazepines and a dihydro-1H-1,4-diazepine were synthesized and evaluated for their affinity to benzodiazepine receptor subtypes, with one compound showing IC50 values of 1.5 µM and 1.1 µM. nih.gov The structural characteristics of the diazepine ring and its substituents play a crucial role in determining the binding affinity and selectivity for the various α, β, and γ subunits that constitute the GABA-A receptor complex. nih.gov
| Compound Class | Receptor Subtype | Binding Affinity (IC50) |
| Dihydro-1H-1,4-diazepine derivative | Benzodiazepine Receptor | 1.1 µM |
| Tetrahydro-1H-1,4-diazepine derivative | Benzodiazepine Receptor | 1.5 µM |
The metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors that play a modulatory role in synaptic transmission. patsnap.com Group II mGluRs, which include mGluR2 and mGluR3, are of particular interest as therapeutic targets due to their involvement in regulating glutamate release. nih.gov Research into compounds with a benzo[d]azepin-2-one core has revealed potential interactions with these receptors.
Specifically, derivatives of 1,3-dihydro-benzo[b] nih.govresearchgate.netdiazepin-2-one have been synthesized and characterized as potent non-competitive antagonists of mGluR2/3. nih.gov The development of positive allosteric modulators (PAMs) for mGluR2 has also been a focus, with one such modulator, JNJ-46281222, exhibiting a high affinity (Kd = 1.7 nM) and potency (pEC50 = 7.71). medchemexpress.com While this data is for a related but distinct chemical series, it highlights the potential for the benzo[d]azepin-2-one scaffold to interact with mGluR2. The stereochemistry of these molecules, including the specific [d] isomers, would be expected to play a critical role in their binding affinity and modulatory activity at these receptors.
| Compound | Target | Affinity (Kd) | Potency (pEC50) |
| JNJ-46281222 | mGluR2 PAM | 1.7 nM | 7.71 |
Sigma receptors, which are classified into sigma-1 and sigma-2 subtypes, represent another important target for centrally acting drugs. These receptors are involved in a variety of cellular functions and have been implicated in several neurological and psychiatric disorders. researchgate.net
A highly selective sigma-2 receptor ligand, 1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), has been developed with a preferential affinity for the sigma-2 receptor over the sigma-1 receptor, with a selectivity ratio greater than 1000. nih.gov Radioligand binding studies demonstrated that CM398 also had affinity for the norepinephrine transporter. nih.gov Another compound, Siramesine, shows a high affinity for sigma-2 receptors with an IC50 of 0.12 nM and a 140-fold selectivity over sigma-1 receptors. medchemexpress.com Although these compounds are not direct derivatives of this compound, their structural elements, including the dihydro-benzo moiety, suggest that this chemical space is amenable to interaction with sigma receptors.
| Compound | Target | Affinity (IC50) | Selectivity (Sigma-2 vs Sigma-1) |
| Siramesine | Sigma-2 Receptor | 0.12 nM | 140-fold |
| CM398 | Sigma-2 Receptor | - | >1000-fold |
Dopamine (B1211576) receptors are critical targets for the treatment of a wide range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. The dopamine receptor family is divided into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. mdpi.com
Research on benzazepine derivatives has revealed significant affinity for dopamine receptors. For example, the R-(+)-enantiomer of 7-iodo-8-hydroxy-3-methyl-1-(4'-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine (I-MAB) has been shown to have highly specific and selective binding to the D1 dopamine receptor with a KD of 0.28 nM. nih.gov In the D2-like receptor family, certain ergoline dopamine agonists such as cabergoline and lisuride have demonstrated high affinities for the D2 receptor (Ki = 0.61 and 0.95 nM, respectively). nih.gov Furthermore, a series of N-phenylpiperazine analogs have been developed with high affinity and selectivity for the D3 receptor subtype. mdpi.com These findings with structurally related benzazepines suggest that the this compound core could be a valuable scaffold for the design of novel dopamine receptor ligands.
| Compound | Target | Affinity (KD/Ki) |
| R-(+)-I-MAB | D1 Receptor | 0.28 nM (KD) |
| Cabergoline | D2 Receptor | 0.61 nM (Ki) |
| Lisuride | D2 Receptor | 0.95 nM (Ki) |
Elucidation of Intracellular Signaling Pathways
The binding of a ligand to its receptor initiates a cascade of intracellular events known as signal transduction. These pathways ultimately lead to a physiological response. For G-protein coupled receptors, such as the metabotropic glutamate and dopamine receptors, this often involves the modulation of second messenger systems. youtube.com For instance, activation of D1-like dopamine receptors typically leads to an increase in cyclic AMP (cAMP) production, whereas D2-like receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. mdpi.com
Similarly, the activation of Group I mGluRs can lead to the hydrolysis of inositol phospholipids by phospholipase C, resulting in the generation of diacylglycerol and inositol trisphosphate, which in turn activate protein kinase C and mobilize intracellular calcium. nih.govmdpi.com Conversely, Group II mGluRs, like mGluR2, are negatively coupled to adenylyl cyclase. nih.gov The interaction of dihydrobenzazepinones with these receptors would therefore be expected to modulate these respective signaling pathways. The specific downstream effects would depend on whether the compound acts as an agonist, antagonist, or allosteric modulator at a given receptor.
Enzyme Inhibition Kinetics and Mechanism of Action
While the primary focus of research on dihydrobenzazepinones has been on their interactions with neurotransmitter receptors, the potential for these compounds to inhibit enzymes is also an area of interest. The structural features of the this compound scaffold may allow it to interact with the active sites of various enzymes.
For example, the 1,3-dihydro-2H-benzo[d]azepin-2-one template has been identified as a potent and ligand-efficient pan-BET bromodomain inhibitor. nih.gov Bromodomains are protein domains that recognize acetylated lysine (B10760008) residues and are involved in the regulation of gene transcription. Inhibition of these proteins has emerged as a promising strategy in oncology and inflammation. The mechanism of action for these inhibitors involves binding to the bromodomains of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), thereby preventing their interaction with acetylated histones and other proteins. Further studies would be necessary to determine the specific enzyme inhibitory profile of this compound and its derivatives, including the determination of inhibition constants (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Preclinical Research Models and in Vivo/in Vitro Assessments
In Vitro Pharmacological Assays
In vitro assays are fundamental in early-stage drug discovery to determine how a compound interacts with specific biological targets at a molecular and cellular level.
Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. These assays often use radiolabeled ligands that are known to bind to the target receptor. The test compound is introduced to see if it can displace the radioligand, and the degree of displacement indicates its binding affinity (often expressed as a Ki or IC50 value).
Given the structural similarity of the benzo[d]azepin-2(one) core to benzodiazepines, key targets for binding assays would include:
GABA-A Receptors : Specifically the benzodiazepine (B76468) binding site, to assess potential positive allosteric modulation. nih.gov
Dopamine (B1211576) and Serotonin (B10506) Receptors : Derivatives of related benzimidazoles have been evaluated for dual D2 and 5-HT1A receptor binding affinities, which are crucial targets for antipsychotic and anxiolytic drugs. nih.govsigmaaldrich.com
Ion Channels : Certain benzodiazepine derivatives have been shown to interact with sodium and potassium channels, a mechanism relevant to antiarrhythmic and anticonvulsant activity. nih.gov
| Receptor Target | Assay Type | Typical Measurement | Therapeutic Relevance |
|---|---|---|---|
| GABA-A (Benzodiazepine Site) | Radioligand Displacement Assay | Binding Affinity (Ki) | Anxiolytic, Anticonvulsant |
| Serotonin Receptors (e.g., 5-HT1A) | Radioligand Displacement Assay | Binding Affinity (Ki) | Anxiolytic, Antidepressant |
| Dopamine Receptors (e.g., D2) | Radioligand Displacement Assay | Binding Affinity (Ki) | Antipsychotic |
| Voltage-Gated Sodium Channels | Electrophysiology / Radioligand Assay | Channel Blockade (IC50) | Anticonvulsant |
Cell-based assays provide insights into a compound's biological effects in a living cellular environment. For a scaffold like benzo[d]azepin-2-one, assays could investigate effects on cell viability, signaling pathways, and protein-protein interactions.
A closely related analog, 1,3-dihydro-2H-benzo[d]azepin-2-one , has been explored as a pan-BET (Bromodomain and Extra-Terminal domain) inhibitor. nih.gov Cellular assays used to characterize these analogs include:
NanoBRET™ Assays : This technology monitors protein-protein interactions in live cells. It can be used to measure a compound's ability to disrupt the interaction between BET proteins and histones, providing a quantitative measure of target engagement in a cellular context. nih.gov
Cytokine Inhibition Assays : These assays measure the effect of a compound on the production of inflammatory cytokines. For example, the inhibition of lipopolysaccharide (LPS)-stimulated MCP-1 (monocyte chemoattractant protein-1) in peripheral blood mononuclear cells (PBMCs) can be quantified to assess anti-inflammatory activity. nih.gov
Enzymatic assays are used to directly measure the interaction of a compound with a purified enzyme target. These assays are crucial for confirming direct target engagement and determining inhibitory potency. For the closely related 1,3-dihydro-2H-benzo[d]azepin-2-one scaffold, which targets BET bromodomains, a key enzymatic assay is:
Fluorescence Resonance Energy Transfer (FRET) Assays : FRET assays are used to measure the binding affinity of inhibitors to specific bromodomains (e.g., BRD4 BD1, BRD4 BD2). The assay measures the disruption of the interaction between the bromodomain and a fluorescently labeled acetylated histone peptide, providing a precise IC50 value for the inhibitor. nih.gov
In Vivo Animal Models for Efficacy and Safety
Given that derivatives of the 4,5-dihydro-1H-benzo[d]azepin-2(one) scaffold are being explored as antiepileptic agents, testing in predictive seizure models is a critical step. chemshuttle.com The two most common and foundational screening models are the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazol (scPTZ) tests. nih.gov
Maximal Electroshock (MES) Test : This model is considered a representation of generalized tonic-clonic seizures. nih.gov An electrical stimulus is delivered via corneal or ear-clip electrodes to induce a seizure. nih.govuc.pt The key endpoint is the abolition of the tonic hindlimb extension phase of the seizure, which indicates the compound's ability to prevent the spread of seizure activity. nih.govmdpi.com The test can determine the median effective dose (ED50) required to protect 50% of the animals. mdpi.com
Subcutaneous Pentylenetetrazol (scPTZ) Test : This is a chemoconvulsant model used to identify compounds that may treat generalized absence seizures. nih.gov Pentylenetetrazol (PTZ) is a GABA-A receptor antagonist that, when administered subcutaneously, induces clonic seizures. imrpress.comnih.gov The primary endpoint is the failure to observe a defined period of clonic spasms. plos.org This test helps determine a compound's ability to raise the seizure threshold.
| Model | Seizure Type Modeled | Method of Induction | Primary Endpoint |
|---|---|---|---|
| Maximal Electroshock (MES) | Generalized Tonic-Clonic | Electrical Stimulation | Abolition of tonic hindlimb extension |
| Subcutaneous Pentylenetetrazol (scPTZ) | Generalized Absence/Myoclonic | Chemical (GABA Antagonist) | Absence of clonic seizures |
The structural relationship to benzodiazepines and the observed antidepressant potential in related benzazepinone (B8055114) isomers suggest that compounds like 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one would be evaluated in models of anxiety and depression. frontiersin.org
Models of Anxiety :
Elevated Plus Maze (EPM) : This test is based on the conflict between an animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze. frontiersin.org
Light-Dark Box Test : This model also uses an approach-avoidance conflict. The apparatus consists of a brightly lit compartment and a dark, enclosed one. Anxiolytic activity is indicated by an increase in the time spent in the light compartment and the number of transitions between compartments. frontiersin.org
Models of Depression :
Forced Swim Test (FST) : Also known as the Porsolt test, this model is widely used to screen for antidepressant efficacy. nih.gov Animals are placed in an inescapable cylinder of water. After initial escape-oriented behaviors, they adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility. nih.gov
Tail Suspension Test (TST) : Similar to the FST, this test induces a state of behavioral despair by suspending mice by their tails. The duration of immobility is measured, and a reduction in this time is indicative of antidepressant-like activity. nih.gov
Models of Viral Pathogenesis
Currently, there is a lack of publicly available scientific literature detailing the evaluation of this compound in specific preclinical models of viral pathogenesis. While animal models such as ferrets are commonly used to study the pathogenesis of respiratory viruses like influenza and paramyxoviruses, there are no documented studies that have investigated the efficacy or mechanism of action of this particular compound in these or any other viral disease models. nih.gov
Pain and Inflammation Models
Research into the effects of this compound in preclinical models of pain and inflammation is not extensively documented in available literature. However, studies on structurally related compounds offer insights into the potential activities of the broader benzothiazine and azepanone classes. For instance, novel 1,2-benzothiazine derivatives have been investigated for their anti-inflammatory properties, including their ability to inhibit cyclooxygenase (COX) enzymes and modulate cytokine expression in inflamed cells. mdpi.com Additionally, certain azepan-2-one (B1668282) derivatives have been explored as cannabinoid type 2 (CB2) receptor agonists for the treatment of inflammatory pain. researchgate.net
A study on a related dibenzo[c,f]imidazo[1,5-a]azepine derivative, N-(9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-yl)-2-hydroxybenzamide (DDIAHB), demonstrated antinociceptive properties in various pain models. researchgate.net This compound, a molecular association of epinastine (B1215162) and salicylic (B10762653) acid, was found to reduce pain behaviors in the formalin test and increase pain thresholds in models of diabetic and vincristine-induced peripheral neuropathy. researchgate.net The mechanisms appeared to involve the reduction of inflammatory mediators in the spinal cord. researchgate.net While these findings are for a different, albeit structurally related, molecule, they highlight a potential avenue for the broader class of azepine-containing compounds in pain and inflammation research.
Interactive Data Table: Antinociceptive Effects of a Related Dibenzo[c,f]imidazo[1,5-a]azepine Derivative
| Pain Model | Effect of DDIAHB | Key Findings |
|---|---|---|
| Formalin Test | Reduction of pain behavior in the second phase | Dose-dependent antinociceptive effect |
| Hot-Plate Test | Increased latency | Dose-dependent analgesic effect |
| Streptozotocin-Induced Diabetic Neuropathy | Reversal of decreased pain threshold | Potential for treating neuropathic pain |
Preclinical Pharmacokinetic and Pharmacodynamic Profiling
Assessment of Blood-Brain Barrier Permeability
Direct assessments of the blood-brain barrier (BBB) permeability for this compound are not detailed in the current body of scientific literature. However, the broader class of benzodiazepines, to which this compound is structurally related, is generally known for its ability to cross the BBB and exert effects on the central nervous system (CNS). nih.govresearchgate.net The lipophilicity of many benzodiazepine derivatives is a key factor in their ability to penetrate the BBB. researchgate.net
Studies on other benzodiazepine compounds provide a framework for how such assessments are conducted. For example, the brain-to-plasma (B/P) concentration ratio is a common metric used to quantify BBB penetration in vivo. nih.gov Research on a series of benzodiazepine-based PARP-1 inhibitors demonstrated that structural modifications could significantly alter their B/P ratios, with some compounds showing high permeability and others exhibiting low permeability. nih.gov Another study on a partial agonist of benzodiazepine receptors, L-663,581, and its metabolites, highlighted that while the parent drug had high BBB permeability, its more potent in vitro metabolites had very poor permeability, which accounted for their lack of in vivo activity. nih.gov
In vitro models, such as conditionally immortalized mouse brain capillary endothelial cell lines (e.g., TM-BBB4), are also utilized to investigate the mechanisms of BBB transport for novel compounds. researchgate.net These models can help to elucidate whether a compound crosses the BBB via passive diffusion or active transport mechanisms. While specific data for this compound is not available, these established methodologies would be applicable to determine its CNS penetration profile.
Interactive Data Table: Examples of Blood-Brain Barrier Permeability in Related Compound Classes
| Compound/Class | Assessment Method | Key Findings on BBB Permeability |
|---|---|---|
| Benzodiazepine PARP-1 Inhibitors | In vivo brain/plasma ratio in mice | B/P ratios varied significantly with structural modifications, indicating tunable CNS penetration. nih.gov |
| L-663,581 (Benzodiazepine Receptor Agonist) | In vivo brain uptake studies in rats | The parent drug showed high permeability, while its active metabolites had very poor permeability. nih.gov |
| Phenazepam (1,4-Benzodiazepine) | In vivo brain/blood concentration ratio in mice | The ratio was determined to be approximately 1.1-1.3, indicating good BBB penetration. researchgate.net |
Computational Chemistry and Structural Biology Studies
Molecular Docking Simulations for Ligand-Target Interactions
While specific molecular docking simulation studies for the parent compound 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one are not extensively detailed in available literature, significant insights can be drawn from the analysis of X-ray crystal structures where its derivatives are co-crystallized with their biological targets. These structures provide a static, high-resolution view of the binding mode, serving as a gold standard for understanding ligand-target interactions.
Derivatives of 1,3-dihydro-2H-benzo[d]azepin-2-one have been identified as potent inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are key regulators of gene expression. nih.gov Crystal structures deposited in the Protein Data Bank (PDB), such as entry 8PXN, reveal how these ligands bind to the acetyl-lysine binding pocket of bromodomains like BRD4. proteopedia.org
The core benzo[d]azepin-2-one scaffold typically establishes crucial interactions within the binding site. The lactam oxygen and nitrogen atoms are often involved in forming hydrogen bonds with key residues, while the fused benzene (B151609) ring engages in hydrophobic and pi-stacking interactions. The specific interactions observed in the crystal structure of a derivative complexed with a bromodomain are detailed below.
| Interaction Type | Ligand Moiety | Target Residue(s) | Description |
|---|---|---|---|
| Hydrogen Bond | Lactam Oxygen (C=O) | Conserved Asparagine | Forms a critical hydrogen bond that anchors the ligand in the acetyl-lysine binding pocket. |
| Hydrogen Bond | Lactam Nitrogen (N-H) | Water molecule / Protein Backbone | Participates in a water-mediated hydrogen bond network, enhancing binding affinity. |
| Hydrophobic Interactions | Benzene Ring | Proline, Isoleucine, Leucine | The aromatic ring fits into a hydrophobic shelf created by surrounding nonpolar residues. |
| Pi-Stacking | Benzene Ring | Tyrosine / Tryptophan | Engages in favorable pi-stacking interactions with aromatic side chains of conserved residues. |
These experimentally determined binding modes are invaluable for guiding further optimization of this scaffold and for parameterizing molecular docking simulations to screen for novel inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For the this compound scaffold, QSAR models would be instrumental in predicting the inhibitory potency of novel derivatives against targets like the BET bromodomains.
While specific, detailed QSAR models for this compound were not found in the reviewed literature, the principles of QSAR are highly applicable. Such studies involve calculating a set of molecular descriptors for each compound in a series. These descriptors can be categorized as:
1D: Molecular weight, atom counts.
2D: Topological indices, molecular connectivity.
3D: Molecular shape, van der Waals surface area.
Once calculated, these descriptors are used to build a mathematical model, often using multiple linear regression (MLR) or machine learning algorithms, that links the structural features to the observed biological activity (e.g., IC50 values). A robust QSAR model can provide predictive power, helping to prioritize the synthesis of new compounds with potentially enhanced activity and guiding the design of more potent and selective molecules.
Molecular Dynamics and Conformational Analysis
The this compound molecule contains a seven-membered azepine ring fused to a benzene ring. Seven-membered rings are known to be highly flexible and can adopt multiple low-energy conformations, such as boat, chair, and twist-boat forms. This conformational flexibility is a critical determinant of a molecule's biological activity, as it dictates how well the ligand can adapt its shape to fit into a protein's binding site.
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules over time. An MD simulation would reveal the preferred conformations of the benzo[d]azepine ring system in solution, the energy barriers between different conformations, and the timescale of conformational changes, such as ring inversion.
Analysis of the protein-bound crystal structures of benzo[d]azepin-2-one derivatives shows the molecule in a single, static conformation. proteopedia.orgrcsb.org This represents the "bioactive conformation," the specific shape the molecule adopts to bind effectively to its target. Comparing this bound conformation with the ensemble of conformations observed in MD simulations in solution can provide insights into the energetic cost of binding and the role of pre-organization in ligand affinity.
Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation
The definitive structure and stereochemistry of this compound and its derivatives are established through a combination of advanced spectroscopic and crystallographic techniques.
Crystallographic Studies: X-ray crystallography provides unambiguous proof of molecular structure by determining the precise spatial arrangement of atoms in a crystal lattice. For derivatives of the title compound, X-ray diffraction has been used to solve their structures when bound to target proteins. rcsb.org For example, the crystal structure of a complex containing a 1,3-dihydro-2H-benzo[d]azepin-2-one derivative was determined with high resolution, providing detailed crystallographic data. rcsb.org
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P 21 21 21 |
| Unit Cell Length a (Å) | 41.936 |
| Unit Cell Length b (Å) | 59.766 |
| Unit Cell Length c (Å) | 105.287 |
| Unit Cell Angle α (°) | 90 |
| Unit Cell Angle β (°) | 90 |
| Unit Cell Angle γ (°) | 90 |
Spectroscopic Studies: Spectroscopic methods are essential for confirming the identity and purity of synthesized compounds in this class. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely used. cjph.com.cn
NMR Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts, coupling constants, and signal multiplicities are used to confirm the connectivity of the benzo[d]azepine core and the position of any substituents. For derivatives, NMR experiments are often performed using a 400 MHz spectrometer with deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent. scribd.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate measurement of its molecular weight. cjph.com.cn
| Technique | Purpose | Typical Information Obtained |
|---|---|---|
| 1H NMR | Structural Confirmation | Chemical shifts (δ), coupling constants (J), integration |
| 13C NMR | Carbon Skeleton Confirmation | Chemical shifts (δ) of carbon atoms |
| HRMS | Molecular Formula Confirmation | Precise mass-to-charge ratio (m/z) |
| X-Ray Crystallography | Absolute Structure Determination | Atomic coordinates, bond lengths, bond angles, crystal packing |
Current Challenges and Future Directions in 4,5 Dihydro 1h Benzo D Azepin 2 3h One Research
Development of Highly Selective and Potent Agents
A primary challenge in the development of 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one-based therapeutics is achieving high selectivity and potency for specific biological targets. The benzazepinone (B8055114) core is versatile and can be decorated with various functional groups, leading to a wide range of pharmacological activities. However, this versatility can also result in off-target effects.
Researchers are actively exploring structure-activity relationships (SAR) to design derivatives with improved selectivity. For instance, modifications at different positions of the benzazepinone ring can significantly influence binding affinity and selectivity for various receptors and enzymes. One approach has been the development of bivalent inhibitors, where two benzazepinone-based pharmacophores are linked to simultaneously engage with two binding sites on a target protein, thereby increasing potency and selectivity. nih.gov
An example of this is in the development of Bromodomain and Extra-Terminal (BET) inhibitors, where the 1,3-dihydro-2H-benzo[d]azepin-2-one scaffold has been utilized to create potent pan-BET bromodomain inhibitors. nih.gov The challenge lies in designing linkers of appropriate length and flexibility to bridge the two bromodomains of the target protein effectively.
| Compound Class | Target | Key Research Finding | Reference |
|---|---|---|---|
| Bivalent 1,3-dihydro-2H-benzo[d]azepin-2-ones | BET Bromodomains (BRD2, BRD3, BRD4) | Demonstrated exceptional potency through simultaneous binding to BD1 and BD2 domains. | nih.gov |
| 4,5-dihydro-benzodiazepinone derivatives | BRD4 | Compound 10d showed significant anti-proliferative activity in leukemia cells. | nih.gov |
Exploration of Novel Therapeutic Indications Beyond Established CNS Activities
While the this compound scaffold has been extensively investigated for its CNS activities, there is a growing interest in exploring its therapeutic potential in other areas. The diverse biological activities of its derivatives suggest that this core structure could be a valuable starting point for developing drugs for a variety of conditions.
For example, certain benzazepinone derivatives have been investigated as inhibitors of apoptosis proteins (IAPs), which could have applications in oncology. acs.org Specifically, benzazepinones and benzoxazepinones have been identified as antagonists of IAPs that are selective for the second baculovirus IAP repeat (BIR2) domain. acs.org
Furthermore, derivatives of the related 4,5-dihydro-1-phenyl-1H-2,4-benzodiazepine structure have been identified as potential antiarrhythmic agents that interact with sodium and potassium channels. nih.gov This suggests that the broader benzodiazepine (B76468) and benzazepine class of compounds, including derivatives of this compound, could be explored for cardiovascular applications.
Another area of exploration is in the development of PARP-1 inhibitors for cancer therapy, with some novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives showing promising antitumor activities. nih.gov
Optimization of Synthetic Pathways for Scalability and Sustainability
The successful translation of a promising compound from the laboratory to the clinic requires a synthetic pathway that is not only efficient but also scalable and sustainable. A significant challenge in the synthesis of this compound and its derivatives is the development of such routes.
Traditional synthetic methods can sometimes be lengthy, involve harsh reaction conditions, and generate significant waste. To address these issues, researchers are exploring novel synthetic strategies. One such advancement is the use of palladium-catalyzed remote C-H carbonylation of γ-arylpropylamine derivatives to construct the seven-membered ring of benzazepinones. acs.org This method offers a more direct and efficient way to access this core structure.
The principles of green chemistry are also being increasingly applied to the synthesis of benzazepinone derivatives. researchgate.netrsc.org This includes the use of biocatalysts, which can lead to more efficient and environmentally friendly production processes. manchester.ac.uk The goal is to develop synthetic routes that minimize the use of hazardous reagents and solvents, reduce energy consumption, and generate less waste. researchgate.netrsc.org
| Synthetic Method | Key Advantage | Reference |
|---|---|---|
| Pd-Catalyzed Remote C–H Carbonylation | Provides general access to the seven-membered ring of benzazepinones. | acs.org |
| Biocatalytic Routes | Clean, efficient, and environmentally benign production of chemical compounds. | manchester.ac.uk |
Addressing Potential Off-Target Effects and Improving Safety Profiles
Ensuring the safety of a new drug is paramount. A significant hurdle in the development of this compound-based therapeutics is the potential for off-target effects, which can lead to adverse drug reactions. The structural similarity of the benzazepinone core to other privileged scaffolds that interact with a wide range of biological targets necessitates a thorough evaluation of its off-target interactions.
Improving the safety profile of these compounds involves a multi-pronged approach. This includes in vitro secondary pharmacology profiling to identify potential off-target interactions early in the drug discovery process. news-medical.net Computational methods are also being employed to predict potential adverse drug reactions based on the chemical structure of the compound. nih.gov
Furthermore, a deeper understanding of the structure-activity relationships can help in designing molecules with a reduced likelihood of off-target binding. By carefully modifying the substituents on the benzazepinone core, it may be possible to enhance selectivity and minimize interactions with unintended targets. The development of more stable forms of heterocyclic compounds, such as azetidines, is also a strategy being explored to reduce off-target effects and improve safety. news-medical.net
Integration of Advanced Computational Approaches and Artificial Intelligence in Drug Design
Computational methods such as molecular docking and molecular dynamics simulations can be used to predict how different benzazepinone derivatives will bind to their target proteins. mpg.de This information can then be used to guide the design of new compounds with improved potency and selectivity.
Translational Research Opportunities for Novel Benzazepinone-Based Therapeutics
Translational research plays a crucial role in bridging the gap between basic scientific discoveries and their application in clinical practice. astrazeneca.com For novel benzazepinone-based therapeutics, there are significant opportunities for translational research to accelerate their development and ensure their clinical success.
One key area is the development of biomarkers to identify patients who are most likely to respond to a particular benzazepinone-based drug. astrazeneca.com This can be achieved through pharmacogenomic studies that investigate how genetic variations influence drug response and toxicity. nih.gov
Furthermore, innovative clinical trial designs, such as "window-of-opportunity" studies, can provide valuable insights into the mechanism of action of these drugs in humans. astrazeneca.com By collecting and analyzing patient samples before, during, and after treatment, researchers can gain a better understanding of how the drug affects the tumor microenvironment and identify potential mechanisms of resistance. astrazeneca.com This information can then be used to optimize treatment strategies and develop combination therapies.
Q & A
Basic Research Question
- PPE : Nitrile gloves, lab coat, and safety goggles (CLP classification: Skin/Irrit. 2, H315/H319) .
- Ventilation : Use fume hoods for synthesis and avoid dust generation.
- Storage : In airtight containers under nitrogen at -20°C to prevent hydrolysis.
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste .
How can computational modeling predict the reactivity and stability of this compound under varying conditions?
Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as ring-opening kinetics. Solvent effects are simulated using COSMO-RS to predict solubility in polar aprotic solvents (e.g., logP = 2.1 in DMSO). MD simulations assess thermal stability by tracking bond dissociation energies at 25–100°C .
What methodologies are recommended for studying the degradation products of this compound?
Advanced Research Question
- Forced Degradation : Expose to 0.1M HCl/NaOH (70°C, 24h) or UV light (254 nm, 48h).
- LC-HRMS : Identify degradation products (e.g., hydrolyzed amide at m/z 235.1).
- Kinetic Modeling : Fit data to first-order decay (t ≈ 14 days at pH 7.4) .
What strategies enable efficient derivatization of the azepine core for structure-activity relationship (SAR) studies?
Basic Research Question
- Electrophilic Substitution : Introduce halogens (Br/FeCl) at the para position.
- Reductive Amination : Attach alkyl/aryl groups via NaBHCN-mediated coupling.
- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh), KCO) to add heteroaromatic rings .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
